Technical details regarding specific reaction conditions or yields are not readily available in the current literature but would be critical for industrial-scale production.
(Rac)-Etavopivat has a complex molecular structure characterized by its ability to interact with erythrocyte pyruvate kinase. The exact molecular formula and structural data are essential for understanding its functionality:
The stereochemistry of (Rac)-Etavopivat indicates that it exists as a racemic mixture, which includes both enantiomers that may have different biological activities .
(Rac)-Etavopivat primarily undergoes reactions that enhance its interaction with erythrocyte pyruvate kinase. Key reactions include:
These reactions are vital for improving red blood cell functionality under hypoxic conditions typical in sickle cell disease .
The mechanism by which (Rac)-Etavopivat exerts its effects involves several key processes:
Clinical studies have shown that a single dose can significantly increase hemoglobin-oxygen affinity and reduce sickling in red blood cells from patients with sickle cell disease .
The physical and chemical properties of (Rac)-Etavopivat play a crucial role in its pharmacological profile:
These properties are essential for determining dosing regimens and potential side effects.
(Rac)-Etavopivat is primarily being investigated for its therapeutic potential in treating sickle cell disease. Its applications include:
Ongoing clinical trials will further elucidate its efficacy and safety profile in these contexts .
The therapeutic modulation of erythrocyte metabolic pathways represents a paradigm shift in managing hereditary hemolytic anemias. As anucleate cells with limited biosynthetic capacity, red blood cells rely exclusively on anaerobic glycolysis (Embden-Meyerhof pathway) for adenosine triphosphate production. Pyruvate kinase, the enzyme catalyzing the final step of this pathway, converts phosphoenolpyruvate to pyruvate while generating adenosine triphosphate. In pyruvate kinase deficiency, diminished enzymatic activity causes upstream metabolite accumulation (including 2,3-diphosphoglycerate) and critically reduces adenosine triphosphate availability, compromising red blood cell membrane integrity and lifespan [3] [4].
Table 1: Molecular Targets in Hemolytic Disorders
Disorder Category | Primary Molecular Defect | Consequence | Therapeutic Approach |
---|---|---|---|
Enzyme Deficiencies | Pyruvate kinase mutations | Reduced adenosine triphosphate, increased 2,3-diphosphoglycerate | Pyruvate kinase activation |
Hemoglobinopathies | Hemoglobin S polymerization | Sickling, oxidative damage | Hemoglobin modulation, metabolic enhancement |
Membrane Disorders | Cytoskeletal protein defects | Fragility, hemolysis | Membrane stabilization |
Beyond pyruvate kinase deficiency, dysfunctional red blood cell metabolism contributes significantly to the pathophysiology of sickle cell disease and thalassemia. In sickle cell disease, chronic oxidative stress and repeated sickling episodes increase energy demands. The baseline adenosine triphosphate deficit (approximately 30% lower than healthy erythrocytes) impairs cation homeostasis and deformability, potentiating vaso-occlusion [3] [7]. Similarly, thalassemic erythrocytes exhibit accelerated glycolysis and oxidative damage, creating a metabolic vulnerability amenable to pyruvate kinase activation. This mechanistic overlap provides the foundation for targeting pyruvate kinase across diverse hemolytic conditions through allosteric enzyme activators [4] [8].
Sickle cell disease pathogenesis involves complex interactions between hemoglobin polymerization, cellular dehydration, adhesion, and oxidative damage. The central role of 2,3-diphosphoglycerate in facilitating hemoglobin S deoxygenation and polymerization makes it a critical therapeutic target. Elevated 2,3-diphosphoglycerate concentrations decrease hemoglobin-oxygen affinity, promoting hemoglobin S polymerization and sickling under hypoxic conditions [2] [7]. Pyruvate kinase activation reduces 2,3-diphosphoglycerate levels by redirecting glycolytic flux toward pyruvate production, thereby increasing hemoglobin-oxygen affinity and delaying deoxygenation-induced polymerization [2] [6].
Concurrently, sickle erythrocytes exhibit diminished pyruvate kinase activity and adenosine triphosphate reserves due to chronic oxidant stress. Reactive oxygen species in sickle cell disease originate from multiple sources: hemoglobin autoxidation, NADPH oxidase activation (stimulated by plasma cytokines like transforming growth factor β1 and endothelin-1), and mitochondrial dysfunction [1]. This oxidative environment further inhibits pyruvate kinase activity, creating a vicious cycle of energy depletion. Adenosine triphosphate deficiency compromises erythrocyte deformability and membrane phospholipid asymmetry, increasing phosphatidylserine exposure that promotes adhesion and thrombin generation [1] [4].
Pyruvate kinase activators interrupt this pathobiology through dual mechanisms:
Table 2: Metabolic Effects of Pyruvate Kinase Activation in Sickle Cell Disease
Parameter | Pre-Treatment Status | Post-Activator Effect | Functional Consequence |
---|---|---|---|
2,3-Diphosphoglycerate | Elevated (↑ polymerization) | Reduced by 17-30% | Increased Hb-O₂ affinity, delayed sickling |
Adenosine triphosphate | Diminished (↓30% baseline) | Increased up to 129% | Improved membrane integrity, deformability |
Point of Sickling | Lower pO₂ threshold | Increased pO₂ by 9% | Extended oxygenation safety margin |
Reactive Oxygen Species | Elevated via NADPH oxidase | Indirectly reduced | Less oxidative membrane damage |
The development of erythrocyte-specific pyruvate kinase activators progressed from initial cancer metabolism research to targeted hemolytic anemia therapies. Mitapivat (AG-348), the first-in-class oral allosteric activator, demonstrated proof-of-concept by binding to pyruvate kinase tetramers at a site distinct from fructose-1,6-bisphosphate. This binding stabilizes the enzymatically active R-state, enhancing activity in both wild-type (approximately 2-6 fold increase) and mutant enzymes (including common pyruvate kinase deficiency variants like R510Q and R479H) [4]. Preclinical data showed mitapivat increased adenosine triphosphate by up to 60% and reduced 2,3-diphosphoglycerate by 47% in healthy subjects, with sustained hemoglobin responses in 50% of non-transfusion-dependent pyruvate kinase deficiency patients [4] [8].
(Rac)-Etavopivat (FT-4202) emerged as a next-generation activator with optimized pharmaceutical properties and broader hemoglobinopathy applications. Mechanistically, it shares mitapivat’s allosteric modulation but exhibits distinct binding kinetics and greater maximal activation of wild-type pyruvate kinase [2] [6]. Ex vivo treatment of sickle cell disease erythrocytes with (Rac)-Etavopivat demonstrated:
Table 3: Comparative Profile of Clinical-Stage Pyruvate Kinase Activators
Characteristic | Mitapivat | (Rac)-Etavopivat |
---|---|---|
Chemical Class | Sulfonamide | Not specified (proprietary) |
Pyruvate Kinase Activation | 2-6 fold wild-type, mutant-specific | Enhanced wild-type activation |
2,3-Diphosphoglycerate Reduction | Up to 47% (healthy subjects) | Significant decrease (non-human primates/humans) |
Adenosine triphosphate Increase | Up to 60% (healthy); 129% (sickle cell ex vivo) | 38% (non-human primates); higher in ex vivo sickle cells |
Hemoglobin-Oxygen Affinity | P50 decreased 5% (thalassemia) | Significantly increased (healthy/sickle cell) |
Sickling Reduction | Demonstrated ex vivo | Robust reduction under deoxygenation |
(Rac)-Etavopivat’s therapeutic potential extends beyond pyruvate kinase deficiency due to its efficacy in hemoglobin S-containing erythrocytes. In non-human primates, single-dose administration rapidly decreased 2,3-diphosphoglycerate, while chronic dosing increased adenosine triphosphate by 38% [2]. Phase 1 studies in healthy human subjects confirmed these pharmacodynamic effects, demonstrating significantly increased hemoglobin-oxygen affinity within 24 hours—a critical feature for preventing hemoglobin S polymerization [2] [6]. Ex vivo treatment of sickle cell disease donor erythrocytes (including homozygous hemoglobin S and hemoglobin SC genotypes) consistently reduced sickling, supporting its development as a disease-modifying therapy targeting fundamental metabolic derangements [2] [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1